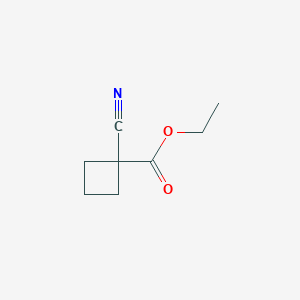

Ethyl 1-cyanocyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-cyanocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQDMAYKQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298268 | |

| Record name | ethyl 1-cyanocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28246-87-9 | |

| Record name | 28246-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-cyanocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Cyclobutane Scaffold

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-Cyanocyclobutanecarboxylate

This compound is a specialty organic compound recognized for its significant utility as a versatile chemical intermediate.[1] With its strained four-membered ring and dual reactive functional groups—a nitrile and an ethyl ester—this molecule serves as a valuable building block in the synthesis of complex molecular architectures. Its structural rigidity and functional handles make it particularly prized in medicinal chemistry for the development of novel therapeutic agents, including antiviral, anticancer, and neuroactive compounds.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, synthesis, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Spectroscopic Profile

The unique arrangement of a quaternary carbon center bearing both an electron-withdrawing nitrile group and an ester functionality on a cyclobutane ring dictates the compound's physical and chemical behavior.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference. The compound typically appears as a colorless to light yellow or red liquid.[2][3]

| Property | Value | Source(s) |

| CAS Number | 28246-87-9 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Appearance | Colorless to light yellow/red liquid | [2][3] |

| Boiling Point | 215.5-216 °C (at 762 Torr) | [2][5] |

| Density | ~1.09 g/cm³ (Predicted) | [2][5] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The key expected and reported spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the ethyl ester and cyclobutane ring protons. A reported spectrum in CDCl₃ shows a triplet around δ 1.32 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet around δ 4.28 ppm for the methylene protons (-OCH₂-) of the ethyl group.[3] The cyclobutane ring protons appear as multiplets in the δ 2.10-2.76 ppm range.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its two primary functional groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 153.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclobutane ring.

Synthesis: Forging the Cyclobutane Ring

The most prevalent and efficient synthesis of this compound involves the reaction of a compound with an active methylene group, ethyl cyanoacetate, with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane.

Synthetic Rationale and Mechanism

The choice of ethyl cyanoacetate is strategic; the methylene protons are flanked by two electron-withdrawing groups (nitrile and ester), making them sufficiently acidic (pKa ≈ 9 in DMSO) to be deprotonated by a moderately strong base like sodium ethoxide. The resulting carbanion acts as a potent nucleophile. The reaction proceeds via a tandem alkylation-cyclization mechanism:

-

Deprotonation: Sodium ethoxide removes a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.

-

First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

-

Intramolecular Cyclization (Sₙ2): The newly formed intermediate still possesses an acidic proton. A second equivalent of base removes this proton, generating another carbanion. This carbanion then undergoes an intramolecular Sₙ2 attack on the carbon bearing the second bromine atom, closing the four-membered ring.

// Reactants ECA [label="Ethyl Cyanoacetate"]; DBP [label="1,3-Dibromopropane"]; Base [label="Sodium Ethoxide (Base)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Enolate [label="Enolate Intermediate"]; Alkylated [label="Alkylated Intermediate"];

// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {ECA, Base} -> Enolate [label="+ NaOEt\n- EtOH"]; {Enolate, DBP} -> Alkylated [label="Sₙ2 Attack"]; Alkylated -> Product [label="+ NaOEt\nIntramolecular Sₙ2"]; }

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures.[3][5]

-

Reaction Setup: To a solution of sodium ethoxide (15.5 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (10.5 mmol).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (10.0 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling, concentrate the mixture in vacuo to remove the ethanol. Dilute the residue with ethyl acetate.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. A typical yield is around 74%.[3][5]

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from the distinct and selective reactivity of its ester and nitrile functionalities. These groups can be manipulated independently or concurrently to access a diverse range of downstream products.

// Central Molecule Start [label="{this compound | {Ester | Nitrile}}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Acid [label="1-Cyanocyclobutanecarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="1,1-Cyclobutanedicarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="1-(Aminomethyl)cyclobutane-1-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAlcohol [label="(1-(Aminomethyl)cyclobutyl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; NitrileProduct [label="Cyclobutanecarbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start:ester -> Acid [label=" Selective Hydrolysis \n (NaOH, H₂O/Heat) "]; Acid -> Diacid [label=" Nitrile Hydrolysis \n (H₃O⁺, Heat) "]; Acid -> NitrileProduct [label=" Decarboxylation \n (Heat) "]; Start -> AminoAlcohol [label=" Complete Reduction \n (LiAlH₄) "]; Start:nitrile -> Amine [label=" Selective Reduction \n (H₂/Raney Ni) ", dir=none, color="#5F6368"]; Amine -> Start:ester [style=invis]; }

Caption: Key reactive pathways of this compound.

Hydrolysis: Unmasking Carboxylic Acids

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Alkaline Hydrolysis (Saponification): This is often the preferred method as it is an irreversible process, driving the reaction to completion.[8] Heating the ester with an aqueous solution of a base, such as sodium hydroxide, initially yields the sodium salt of 1-cyanocyclobutanecarboxylic acid and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the free carboxylic acid.

-

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄) also yields the carboxylic acid.[9] However, this reaction is reversible, and an excess of water is required to drive the equilibrium toward the products.[9] Under harsh acidic conditions, the nitrile group can also undergo hydrolysis to form a carboxylic acid, leading to 1,1-cyclobutanedicarboxylic acid.

Decarboxylation: A Gateway to Monosubstituted Cyclobutanes

The product of ester hydrolysis, 1-cyanocyclobutanecarboxylic acid, is structurally analogous to a β-keto acid. The electron-withdrawing nitrile group at the α-position stabilizes the transition state of decarboxylation. Upon heating, this acid readily loses carbon dioxide to form cyclobutanecarbonitrile.[10] This transformation is a critical step for accessing monosubstituted cyclobutane rings from the geminally-disubstituted starting material.

Experimental Protocol: Hydrolysis and Decarboxylation (Adapted from general procedures[8][10])

-

Hydrolysis: Reflux this compound (1 part) with a 10% aqueous sodium hydroxide solution (5 parts) until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

-

Isolation of Acid: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and remove the solvent in vacuo to isolate 1-cyanocyclobutanecarboxylic acid.

-

Decarboxylation: Place the isolated acid in a distillation apparatus and heat it gently (typically 150-180 °C). Carbon dioxide will evolve, and the product, cyclobutanecarbonitrile, can be distilled directly.

Reduction: Accessing Amines and Alcohols

The nitrile and ester groups can be reduced to amines and alcohols, respectively, using various reducing agents. The choice of reagent determines the selectivity and outcome.

-

Selective Nitrile Reduction: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is an effective method for selectively reducing the nitrile to a primary amine while leaving the ester group intact. This provides access to ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable bifunctional building block.

-

Selective Ester Reduction: Lithium borohydride (LiBH₄) is a reagent of choice for selectively reducing esters in the presence of nitriles, yielding (1-cyanocyclobutyl)methanol.[2]

-

Complete Reduction: A powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the ester group simultaneously, affording (1-(aminomethyl)cyclobutyl)methanol.[2]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[1]

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs).[1] The cyclobutane ring is a desirable motif in drug design as it introduces three-dimensional character and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.

-

Spirocyclic Compounds: The quaternary carbon center is an ideal anchor point for constructing spirocyclic systems—compounds where two rings share a single atom. This is exemplified by its use in the synthesis of complex pyrimido[4,5-b][2]diazepine derivatives, which have been investigated for various therapeutic applications.[5]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the agrochemical and specialty chemical industries as an intermediate for high-value products.[1]

// Starting Material Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Classes node [fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Cyclobutane\nAmino Acids"]; Spirocycles [label="Spirocyclic\nHeterocycles"]; Monosubstituted [label="Monosubstituted\nCyclobutanes"];

// Final Application Areas node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antivirals [label="Antiviral Agents"]; Anticancer [label="Anticancer Agents"]; Neuro [label="Neuroactive Agents"]; Agro [label="Agrochemicals"];

// Connections Start -> AminoAcids [label="Reduction/\nHydrolysis"]; Start -> Spirocycles [label="Annulation\nReactions"]; Start -> Monosubstituted [label="Hydrolysis/\nDecarboxylation"];

AminoAcids -> {Anticancer, Neuro}; Spirocycles -> {Antivirals, Anticancer}; Monosubstituted -> Agro; }

Caption: Role as a versatile building block in synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as harmful. The primary hazards are:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Safe Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a deceptively simple molecule with a rich and versatile chemical profile. Its strategic combination of a strained cyclobutane ring with orthogonal nitrile and ester functionalities makes it an exceptionally valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic signature, synthetic pathways, and predictable reactivity—particularly hydrolysis, decarboxylation, and reduction—empowers researchers to leverage this building block for the efficient construction of complex and high-value molecules, driving innovation in drug discovery and materials science.

References

-

Amer, A. (2017). Response to "How to selectively reduction of nitrile group in presence of ester group?". ResearchGate. [Link]

- Anonymous. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Chiral Publishing.

-

Anonymous. (2014). Response to "How can I selectively reduce nitrile in presence of ester (reaction conditions)?". ResearchGate. [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

-

Harris, E. B. J. (2015). Response to "Selective reduction of a nitrile to an aldehyde in the presence of an ester?". ResearchGate. [Link]

-

Holwerda, M. (2013). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Industry Today. (2024). This compound Market Poised to Growth USD 500 Million by 2035 with Thriving CAGR of 5.9%. Industry Today. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Scribd. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Scribd. [Link]

-

University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

- Millersville University. (n.d.). Table of Characteristic IR Absorptions. Millersville University.

-

ChemDad. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Chemdad. [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps. [Link]

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

-

LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

Sources

- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

An In-depth Technical Guide to Ethyl 1-Cyanocyclobutanecarboxylate (CAS: 28246-87-9)

Executive Summary

Ethyl 1-cyanocyclobutanecarboxylate is a versatile bifunctional molecule featuring a strained cyclobutane ring substituted with both a nitrile and an ethyl ester group at the C1 position. This unique structural arrangement makes it a valuable and reactive building block in modern organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where the cyclobutane scaffold is increasingly utilized to impart conformational rigidity, improve metabolic stability, and serve as a three-dimensional bioisostere for aromatic rings.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, key reactive transformations, analytical characterization, and critical safety information pertinent to its application in a research and development setting.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. This compound is typically supplied as a colorless to light yellow or reddish liquid.[1][3] Its key properties are summarized below.

Structural Information

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 28246-87-9 | [3][4][6] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [4] |

| IUPAC Name | ethyl 1-cyanocyclobutane-1-carboxylate | [4] |

| Appearance | Colorless to light yellow/red liquid | [1][3] |

| Boiling Point | 215.5-216 °C (@ 762 Torr) | [2][3] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Refractive Index | 1.4461 (@ 20 °C) | [2] |

| Solubility | Slightly soluble in water (7.4 g/L @ 25 °C) | [2] |

| LogP | 1.24 | [2] |

| InChIKey | VPAQDMAYKQBDLT-UHFFFAOYSA-N | [3][4] |

Synthesis Protocol: Malonic Ester-type Cyclization

The most direct and widely reported synthesis of this compound involves an intramolecular cyclization analogous to the Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[7] This method leverages the acidity of the α-hydrogen in ethyl cyanoacetate and the electrophilicity of a 1,3-dihalopropane.

Causality and Experimental Rationale

The choice of reagents is dictated by fundamental organic chemistry principles. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of ethyl cyanoacetate . This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester groups, which stabilize the resulting carbanion via resonance.[7][8] The nucleophilic carbanion then reacts with 1,3-dibromopropane , a three-carbon electrophile. This occurs via a sequential double S_N2 reaction: the first alkylation is intermolecular, and the second is an intramolecular ring-closing step, which is entropically favored to form the four-membered ring.[9] The reaction is heated under reflux to provide the necessary activation energy for both nucleophilic substitution steps to proceed to completion.

Step-by-Step Synthesis Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide (21 wt% in ethanol, 1.55 equivalents) to anhydrous ethanol (approx. 2.5 mL per mmol of the limiting reagent).

-

Addition of Nucleophile: To the stirred ethoxide solution, add ethyl cyanoacetate (1.05 equivalents) dropwise at room temperature.

-

Addition of Electrophile: Shortly thereafter, add 1,3-dibromopropane (1.0 equivalent, limiting reagent) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC if desired.

-

Initial Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), brine, and deionized water. The bicarbonate wash is critical for neutralizing any remaining acidic species and removing unreacted ethyl cyanoacetate.

-

Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product is often obtained as a red or yellow liquid and can be used directly for many subsequent steps or purified further by vacuum distillation.[1]

-

Reported Yield: Approximately 74%.[1]

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, allowing for selective transformations.

Key Chemical Transformations

-

Hydrolysis (Saponification): The ester functionality is readily hydrolyzed under basic conditions. Heating with an aqueous base like NaOH or KOH will yield the corresponding carboxylate salt (e.g., sodium 1-cyanocyclobutanecarboxylate) and ethanol. This reaction is essentially irreversible. Subsequent acidification will protonate the salt to give 1-cyanocyclobutanecarboxylic acid.

-

Decarboxylation: The product of hydrolysis, 1-cyanocyclobutanecarboxylic acid, is a β-cyano carboxylic acid. Like β-keto acids, these compounds can undergo thermal decarboxylation upon heating to lose CO₂ and yield cyclobutanecarbonitrile .[10] This provides a convenient route to a monosubstituted cyclobutane from the 1,1-disubstituted precursor.

-

Nitrile Reduction: The nitrile group can be selectively reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (1-(aminomethyl)cyclobutane-1-yl)methanol if the ester is also reduced, or ethyl 1-(aminomethyl)cyclobutanecarboxylate if conditions are controlled.[11][12] Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel or Palladium) is another common method.[11]

Reactivity Pathway Diagram

Caption: Key synthetic transformations of this compound.

Analytical Characterization

Rigorous structural confirmation is achieved through a combination of spectroscopic techniques. While a full dataset from a single source is not available, the expected spectral characteristics can be reliably predicted and are partially supported by literature data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is highly characteristic. Published data provides a solid basis for assignment.[1]

-

δ 4.28 (q, J=7.1 Hz, 2H): A quartet corresponding to the two methylene (-O-CH₂ -CH₃) protons of the ethyl group, split by the adjacent methyl group.

-

δ 2.59 - 2.76 (m, 4H): A complex multiplet representing the four protons on the cyclobutane ring carbons adjacent to the quaternary center (C2 and C4).

-

δ 2.10 - 2.32 (m, 2H): A multiplet for the two protons on the cyclobutane ring carbon furthest from the quaternary center (C3).

-

δ 1.32 (t, J=7.2 Hz, 3H): A triplet corresponding to the three methyl (-O-CH₂-CH₃ ) protons of the ethyl group, split by the adjacent methylene group.

Spectroscopic Data Summary

| Technique | Functional Group | Expected Absorption / Chemical Shift | Source / Rationale |

| IR Spectroscopy | C≡N (Nitrile) | ~2240 cm⁻¹ (Sharp, Medium) | Standard IR Tables[13][14] |

| C=O (Ester) | ~1735-1750 cm⁻¹ (Strong) | Standard IR Tables[13][15] | |

| C-O (Ester) | ~1250-1300 cm⁻¹ (Strong) | Standard IR Tables[15] | |

| C-H (Aliphatic) | ~2850-3000 cm⁻¹ | Standard IR Tables[16] | |

| ¹³C NMR | C=O (Ester) | ~168 ppm | Predicted |

| C≡N (Nitrile) | ~118 ppm | Predicted | |

| -C H₂-O- (Ethyl) | ~63 ppm | Predicted | |

| Quaternary C1 | ~45 ppm | Predicted | |

| Ring -C H₂- | ~30-40 ppm | Predicted | |

| -C H₃ (Ethyl) | ~14 ppm | Predicted | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 153 | Calculated[4] |

| Fragmentation | m/z 124 ([M-C₂H₅]⁺) | Predicted Loss of Ethyl | |

| m/z 108 ([M-OC₂H₅]⁺) | Predicted Loss of Ethoxy | ||

| m/z 80 ([M-COOC₂H₅]⁺) | Predicted Loss of Carboethoxy |

Applications in Drug Discovery and Development

The incorporation of small, strained rings like cyclobutane into drug candidates is a powerful and increasingly common strategy in medicinal chemistry.[1][2] this compound serves as an excellent starting point for accessing these valuable molecular scaffolds.

-

Bioisosteric Replacement: The puckered, three-dimensional cyclobutane ring is often used as a saturated bioisostere for planar phenyl rings.[3] This substitution can disrupt undesirable π-π stacking interactions, improve aqueous solubility, and enhance binding affinity by providing better spatial complementarity to protein binding pockets.[1][3]

-

Increased Fsp³ Character: Replacing flat, sp²-rich aromatic systems with sp³-rich scaffolds like cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success rates for drug candidates, partly due to improved physicochemical properties and reduced metabolic liability.[3]

-

Metabolic Stability: Saturated carbocycles are generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems, which can lead to improved pharmacokinetic profiles.[3][5]

-

Scaffold for Complex Molecules: This compound is a documented precursor in the synthesis of complex heterocyclic systems, such as pyrimido[4,5-b][l,4]diazepine derivatives, which are investigated for various therapeutic applications.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

-

Hazard Identification: this compound is classified as harmful.[4]

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.

-

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

-

Handling Procedures:

-

Storage:

-

Spill and First Aid:

-

In case of a spill, clear the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the waste in a labeled container for proper disposal.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[17]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.[17]

-

In all cases of exposure, seek medical attention.

-

References

-

van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Available at: [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

-

Mountford, S. J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

-

Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014). YouTube. Available at: [Link]

-

Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Available at: [Link]

-

Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]

-

Reduction of nitriles. (2018). YouTube. Available at: [Link]

-

Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

The importance of 1,1‐disubstituted silacyclobutanes, their coventional synthetic method and our study. (n.d.). ResearchGate. Available at: [Link]

-

Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. (n.d.). ResearchGate. Available at: [Link]

-

NIST. (n.d.). Ethyl cyclobutanecarboxylate. NIST WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

Beller, M., et al. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

The features of IR spectrum. (n.d.). Mansoura University. Available at: [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. Available at: [Link]

-

Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). PMC - PubMed Central. Available at: [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Decarboxylation of Carboxylic Acids. (2025). YouTube. Available at: [Link]

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Decarboxylation of carboxylic acids. (2024). YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

-

Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. (2021). PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Decarboxylation. Available at: [Link]

-

Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (2020). PubMed. Available at: [Link]

-

Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (2025). Request PDF. Available at: [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Ethyl cyclopropanecarboxylate. NIST WebBook. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Decarboxylation - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Ethyl 1-cyanocyclobutanecarboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Complex Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, certain molecules, while not possessing inherent therapeutic properties themselves, serve as indispensable architects in the construction of biologically active compounds. Ethyl 1-cyanocyclobutanecarboxylate is a prime example of such a crucial building block. Its unique strained-ring structure, coupled with the dual reactivity of the nitrile and ester functional groups, offers a versatile platform for the synthesis of a diverse array of complex molecular scaffolds. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure and properties to its synthesis, spectroscopic characterization, and pivotal role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 28246-87-9) is a colorless to light yellow liquid.[1] Its molecular structure is characterized by a four-membered cyclobutane ring, which imparts significant ring strain and influences its reactivity. At a quaternary carbon center, both a cyano (-C≡N) group and an ethyl carboxylate (-COOCH₂CH₃) group are attached.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular Structure of this compound"

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28246-87-9 | [2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [2][3] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 215.5-216 °C (at 762 Torr) | [1] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a strong base, such as sodium ethoxide.[4] This reaction proceeds via a tandem alkylation-cyclization mechanism.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthesis Workflow for this compound"

Reaction Mechanism

The synthesis is initiated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate by sodium ethoxide, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction, displacing a bromide ion. This is followed by an intramolecular Sₙ2 reaction where the newly formed carbanion attacks the other carbon atom bearing a bromine atom, leading to the formation of the cyclobutane ring.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

-

Reaction Setup: To a solution of sodium ethoxide (21 wt% in ethanol, 15.5 mmol) in 25 mL of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (10.5 mmol).

-

Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (10 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. A typical yield for this reaction is around 74%.[4]

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the ethyl group and the cyclobutane ring protons.

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.32 | Triplet (t) | 3H | -OCH₂CH ₃ |

| 2.10 - 2.32 | Multiplet (m) | 2H | Cyclobutane -CH ₂- |

| 2.59 - 2.76 | Multiplet (m) | 4H | Cyclobutane -CH ₂- |

| 4.28 | Quartet (q) | 2H | -OCH ₂CH₃ |

Source:[4]

Predicted ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~30-35 | Cyclobutane -C H₂- |

| ~40-45 | Quaternary Cyclobutane C |

| ~62 | -OC H₂CH₃ |

| ~120 | -C ≡N |

| ~170 | -C =O |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240 | C≡N stretch (nitrile) |

| ~1735 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~2950 | C-H stretch (aliphatic) |

Mass Spectrometry

The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅]⁺ |

| 108 | [M - OCH₂CH₃]⁺ |

| 80 | [M - COOC₂H₅]⁺ |

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its utility stems from the ability to further elaborate both the cyano and the ester functionalities.

dot graph Applications { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthetic Utility of this compound"

Role as a Versatile Intermediate

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed to a carboxylic acid or converted to a variety of other functional groups. This dual functionality allows for the construction of complex, polyfunctional molecules.

Specific Examples in Medicinal Chemistry

While specific, publicly disclosed examples of late-stage clinical candidates synthesized directly from this compound are not abundant, its structural motif is found in various patented compounds with potential therapeutic applications. For instance, the cyclobutane core is a key feature in a number of neuroactive compounds, where the rigid ring system helps to orient pharmacophoric groups in a specific and constrained conformation for optimal receptor binding. Furthermore, its use as a precursor to spirocyclic systems is of significant interest in the development of novel anticancer and antiviral agents.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant.[5]

Table 6: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Source:[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a deceptively simple molecule with profound implications for synthetic and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and characterization, highlighting its significance as a key building block in the ongoing quest for novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the importance of such versatile intermediates will undoubtedly continue to rise.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. Ethyl 1-cyanocyclobutane-1-carboxylate. [Link]

-

PubChem. Ethyl 1-cyanocyclopropanecarboxylate. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 28246-87-9 [amp.chemicalbook.com]

- 2. Ethyl 1-cyanocyclobutane-1-carboxylate | C8H11NO2 | CID 275343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of Ethyl 1-cyanocyclobutanecarboxylate from ethyl cyanoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Introduction

This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its rigid four-membered ring structure, combined with the versatile nitrile and ester functional groups, makes it an attractive building block for constructing complex molecular architectures, including spirocyclic compounds.[1][2] This guide provides a comprehensive technical overview of its synthesis from ethyl cyanoacetate and 1,3-dibromopropane, delving into the underlying chemical principles, a detailed experimental protocol, and critical considerations for process optimization and safety.

Theoretical Foundation: The Chemistry of Cyclization

The synthesis hinges on the principles of active methylene compounds and base-catalyzed nucleophilic substitution reactions. The choice of starting materials and reagents is dictated by a logical sequence of chemical transformations designed to favor the formation of the desired cyclobutane ring.

The Role of the Active Methylene Group

The reaction's feasibility stems from the enhanced acidity of the α-protons in ethyl cyanoacetate. The methylene group (-CH₂-) is positioned between two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt). This unique positioning significantly acidifies the C-H bonds, allowing for facile deprotonation by a suitable base.[3][4]

Upon deprotonation, a resonance-stabilized carbanion, or enolate, is formed. This anion is a potent nucleophile, capable of attacking electrophilic carbon centers, which is the cornerstone of this synthesis.[3][4]

Reaction Mechanism: A Stepwise Annulation

The overall transformation is a tandem dialkylation reaction. A strong base, typically sodium ethoxide (NaOEt), initiates the process by creating the nucleophilic carbanion from ethyl cyanoacetate. This nucleophile then engages in a two-step sequence with 1,3-dibromopropane, an electrophile with two reactive sites, leading to the formation of the cyclobutane ring.

-

Deprotonation: Sodium ethoxide abstracts an acidic α-proton from ethyl cyanoacetate to generate the nucleophilic enolate.

-

First Alkylation (Intermolecular S_N2): The enolate attacks one of the terminal carbons of 1,3-dibromopropane, displacing a bromide ion in a classic S_N2 reaction.

-

Second Deprotonation: The remaining α-proton on the newly formed intermediate is still acidic and is removed by another equivalent of base.

-

Cyclization (Intramolecular S_N2): The resulting carbanion performs an intramolecular nucleophilic attack on the carbon atom at the other end of the propyl chain, displacing the second bromide ion and closing the four-membered ring to yield the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, adapted from established literature procedures.[1][2]

Reagent and Equipment Summary

| Reagent/Material | Molecular Wt. | Molar Eq. | Amount | CAS No. |

| Ethyl Cyanoacetate | 113.12 g/mol | 1.0 | 10.5 mmol (1.12 mL) | 105-56-6 |

| 1,3-Dibromopropane | 201.86 g/mol | ~1.05 | 11.0 mmol (1.12 mL) | 109-64-8 |

| Sodium Ethoxide (21% in EtOH) | 68.05 g/mol | ~1.5 | 15.5 mmol (5.79 mL) | 141-52-6 |

| Anhydrous Ethanol (EtOH) | 46.07 g/mol | - | 25 mL | 64-17-5 |

| Ethyl Acetate (EtOAc) | 88.11 g/mol | - | As needed | 141-78-6 |

| Sodium Bicarbonate (aq., sat.) | 84.01 g/mol | - | As needed | 144-55-8 |

| Brine (aq., sat. NaCl) | 58.44 g/mol | - | As needed | 7647-14-5 |

| Anhydrous Sodium Sulfate | 142.04 g/mol | - | As needed | 7757-82-6 |

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: To a solution of sodium ethoxide (21 wt% in ethanol, 5.79 mL, 15.5 mmol) in a round-bottom flask containing 25 mL of anhydrous ethanol, add ethyl cyanoacetate (1.12 mL, 10.5 mmol) via syringe while stirring.

-

Addition of Alkylating Agent: Shortly after the addition of the ethyl cyanoacetate, add 1,3-dibromopropane (1.12 mL, 11.0 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

-

Work-up and Extraction: Dilute the resulting residue with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[1][2]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification (Optional): The crude product, typically a red or yellow liquid, can be used directly for many subsequent reactions.[1] For higher purity, vacuum distillation is the recommended method.

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (CAS 28246-87-9) can be confirmed through standard analytical techniques.

-

Physical Appearance: Red or yellow liquid.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

-

¹H NMR (400 MHz, CDCl₃) δ: 4.28 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.76 - 2.59 (m, 4H, cyclobutane -CH₂-), 2.32 - 2.10 (m, 2H, cyclobutane -CH₂-), 1.32 (t, J=7.2 Hz, 3H, -OCH₂CH₃).[1]

-

Field-Proven Insights & Optimization

Achieving a high yield and purity requires an understanding of the key parameters that influence the reaction's outcome.

-

Base Selection: Sodium ethoxide is the base of choice. Its use in an ethanol solvent system prevents transesterification, which would occur if a different alkoxide base were used.[4] Weaker bases may result in incomplete deprotonation and significantly lower yields.[5]

-

Stoichiometry: Using a slight excess of the base ensures complete deprotonation of both the starting material and the mono-alkylated intermediate. A slight excess of the dihalide can also be used, but a large excess should be avoided to minimize side reactions.

-

Solvent Choice: Anhydrous ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base. The presence of water must be strictly avoided, as it can quench the enolate and hydrolyze the ester groups.

-

Temperature Control: Refluxing provides the necessary thermal energy to overcome the activation barrier for the S_N2 reactions. Insufficient heating will lead to a sluggish or incomplete reaction.

-

Managing Side Reactions: The primary side reaction is intermolecular polymerization, where two enolate molecules react with a single 1,3-dibromopropane molecule. The reaction conditions described, which favor the intramolecular cyclization, generally keep this to a minimum.[6]

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Ethyl Cyanoacetate: Harmful if swallowed, inhaled, or in contact with skin.[7][8][9] It is a skin and eye irritant.[10]

-

1,3-Dibromopropane: Toxic and a suspected carcinogen. It is a lachrymator (causes tearing) and should be handled with extreme care.

-

Sodium Ethoxide: Highly corrosive and flammable. It reacts violently with water, releasing flammable ethanol vapor. Ensure all glassware is dry and handle under an inert atmosphere if possible.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations for hazardous materials.

Conclusion

The synthesis of this compound via the base-catalyzed cyclization of ethyl cyanoacetate with 1,3-dibromopropane is a robust and reliable method. It exemplifies the powerful application of active methylene chemistry to construct functionalized carbocyclic systems. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can effectively produce this valuable intermediate for applications in drug discovery and advanced materials development.

References

-

Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]

-

Active Methylene Compounds. Shivaji College. [Link]

-

CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

-

Ethyl cyanoacetate. Multichem. [Link]

-

Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]

-

Safety Data Sheet - Ethyl cyanoacetate. GTI Laboratory Supplies. [Link]

-

Ethyl Cyanoacetate. Wikipedia. [Link]

-

(PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

Sources

- 1. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. m.youtube.com [m.youtube.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. multichemindia.com [multichemindia.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-Cyanocyclobutanecarboxylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 1-Cyanocyclobutanecarboxylate (CAS No: 28246-87-9), a key intermediate in pharmaceutical and chemical synthesis. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of structural elucidation through modern spectroscopic techniques. We will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a quaternary carbon bearing both a nitrile and an ethyl ester group on a cyclobutane ring—give rise to a distinct and informative spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The spectrum for this molecule is characterized by signals for the ethyl group and the three methylene groups of the cyclobutane ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | 1.32 | Triplet (t) | 3H | 7.2 | -O-CH₂-CH₃ |

| H-b | 2.10 - 2.32 | Multiplet (m) | 2H | - | Cyclobutane -CH₂- |

| H-c | 2.59 - 2.76 | Multiplet (m) | 4H | - | Cyclobutane -CH₂- |

| H-d | 4.28 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| Data acquired in Chloroform-d (CDCl₃) at 400 MHz.[1] |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Ethyl Group Signature : The triplet at 1.32 ppm (H-a) and the quartet at 4.28 ppm (H-d) are a classic signature of an ethyl group. The upfield triplet corresponds to the methyl protons, split by the two adjacent methylene protons. The downfield quartet arises from the methylene protons, deshielded by the adjacent oxygen atom and split by the three methyl protons.[1]

-

Cyclobutane Protons : The cyclobutane ring protons appear as complex multiplets between 2.10 and 2.76 ppm.[1] The puckered, non-planar nature of the cyclobutane ring leads to complex spin-spin coupling between the geminal and vicinal protons, resulting in overlapping multiplets rather than simple patterns. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be slightly more downfield due to the influence of the electron-withdrawing ester and nitrile groups.

Caption: A plausible MS fragmentation pathway.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire ¹H spectra using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition : Acquire ¹³C spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Protocol 2: FT-IR Spectrum Acquisition (ATR)

-

Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application : Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as a ratio of the sample scan to the background scan in terms of transmittance or absorbance.

Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the elution of the compound.

-

MS Ionization : The standard electron energy for EI is 70 eV. [2]5. Mass Analysis : Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, to detect the molecular ion and key fragments.

References

-

PubChem. Ethyl 1-cyanocyclobutane-1-carboxylate. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

NIST Chemistry WebBook. Ethyl cyclobutanecarboxylate. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

Sources

Introduction: The Critical Role of Physical Properties in Pharmaceutical Development

An In-Depth Technical Guide to the Physical Properties of Ethyl 1-Cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. These properties, such as boiling point and density, are not mere data points; they are critical parameters that influence every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a detailed examination of its boiling point and density, offering both established data and the rigorous experimental protocols necessary for their verification. As Senior Application Scientists, we recognize that true scientific integrity lies not just in knowing the data, but in understanding its origin and the methodology to reproduce it.

Molecular Identity and Structure

To contextualize its physical properties, it is essential to first understand the molecular structure of this compound.

Caption: Molecular Structure of this compound

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the packing efficiency of molecules.

| Property | Value | Source |

| Boiling Point | 215.5-216 °C at 762 Torr | [1][2] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| CAS Number | 28246-87-9 | [3] |

Note: The density value is a predicted figure. For applications requiring high precision, experimental determination is recommended.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following protocols are presented to ensure the accurate and reproducible determination of the boiling point and density of this compound.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat transfer fluid (typically mineral oil) through convection currents, ensuring a stable and accurate temperature reading.

Caption: Workflow for Boiling Point Determination

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and carefully insert the thermometer and test tube assembly into the oil-filled tube. The oil level should be above the side arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents will ensure even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid increases, forcing the trapped air out, which is observed as a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid into the capillary tube. This precise point of equilibrium provides an accurate boiling point measurement.

Density Determination via the Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid. It relies on the precise measurement of the mass of a known volume of the liquid.

Caption: Workflow for Density Determination

-

Preparation: Thoroughly clean and dry a pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁ .

-

Calibration with Water: Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Carefully dry the outside of the pycnometer.

-

Mass of Pycnometer with Water: Weigh the pycnometer filled with water. Record this mass as m₂ .

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water.

-

Mass of Pycnometer with Sample: Weigh the pycnometer filled with the sample. Record this mass as m₃ .

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Trustworthiness of the Protocol: This method is self-validating as it relies on the well-established and highly accurate density of water as a standard. The use of an analytical balance for mass measurements and the precise volume of the pycnometer ensure a high degree of accuracy and reproducibility.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[3]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are foundational to its effective use in research and development. This guide has provided both the established values for these properties and detailed, scientifically-grounded protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their work, ultimately contributing to the successful advancement of pharmaceutical development.

References

-

PubChem. (n.d.). Ethyl 1-cyanocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound. Retrieved from a relevant supplier's website. (A generic placeholder as the direct link was not available from the search results, but the existence of the SDS was confirmed).

Sources

Ethyl 1-Cyanocyclobutanecarboxylate: A Technical Guide to a Versatile Synthetic Building Block

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Ethyl 1-cyanocyclobutanecarboxylate (ECCC) has emerged as a cornerstone building block, particularly for researchers in pharmaceutical and agrochemical development.[1] Its utility stems from a unique confluence of structural features: a strained four-membered ring, a nucleophilic and electrophilic nitrile group, and a readily modifiable ester moiety. This trifecta of reactivity, centered on a quaternary spirocyclic carbon, provides a robust platform for constructing intricate molecular architectures, including spirocycles and bicyclic systems, which are highly valued in drug discovery.[1][2][3] This guide offers an in-depth exploration of the synthesis, reactivity, and application of ECCC, providing both the theoretical underpinnings and field-proven protocols essential for its effective use.

Core Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 28246-87-9 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][5] |

| Boiling Point | 215.5-216.0 °C (at 762 Torr) | [3] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Colorless to Red Liquid | [2][3] |

Part 1: Synthesis and Mechanistic Insight

The most prevalent and efficient synthesis of ECCC involves a classic base-mediated cyclization, a variation of the malonic ester synthesis. This approach leverages the acidity of the α-proton in ethyl cyanoacetate, which is activated by both the adjacent nitrile and ester groups.

The Double Alkylation Pathway

The reaction proceeds by the condensation of ethyl cyanoacetate with 1,3-dibromopropane.[6] The choice of a strong, non-nucleophilic base is critical; sodium ethoxide in ethanol is the standard, as it can effectively deprotonate the α-carbon to generate the carbanion nucleophile without promoting unwanted side reactions like ester hydrolysis.[2][3]

The mechanism unfolds in two sequential SN2 reactions. The initial carbanion attacks one end of the 1,3-dibromopropane. Following this first alkylation, the base deprotonates the α-carbon again, facilitating an intramolecular cyclization that displaces the second bromide and forms the cyclobutane ring. The requirement for reflux conditions is dictated by the activation energy needed for these nucleophilic substitution reactions.

Sources

- 1. This compound Market Poised to Growth USD 500 Million by 2035 with Thriving CAGR of 5.9% - Industry Today [industrytoday.co.uk]

- 2. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Reactivity of the nitrile group in Ethyl 1-cyanocyclobutanecarboxylate

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Ethyl 1-Cyanocyclobutanecarboxylate

Introduction

This compound is a bifunctional molecule featuring a sterically hindered quaternary center. The cyclobutane ring imparts a degree of ring strain and conformational rigidity, while the ester and nitrile groups provide orthogonal handles for a diverse range of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that serves as a linchpin for the synthesis of key intermediates in medicinal chemistry and materials science. The inherent electronic properties of the carbon-nitrogen triple bond—namely, the electrophilicity of the carbon atom—dictate its participation in hydrolysis, reduction, and cycloaddition reactions, providing access to carboxylic acids, primary amines, and heterocyclic scaffolds, respectively. Understanding the nuances of these transformations is critical for researchers aiming to leverage this unique building block in complex molecule synthesis.

Electronic Structure and Inherent Reactivity

The reactivity of the nitrile group is a direct consequence of its electronic structure. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry. The carbon-nitrogen triple bond consists of one sigma (σ) bond and two pi (π) bonds. Due to the high electronegativity of nitrogen, the electron density in all three bonds is polarized towards the nitrogen atom. This polarization creates a significant partial positive charge (δ+) on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.[1][2] Resonance structures can be drawn to illustrate this charge separation, highlighting the carbocationic character of the nitrile carbon.[3] This fundamental electronic property is the common origin of the diverse reactions discussed herein.

Key Chemical Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon allows for several high-yield transformations that are foundational in synthetic organic chemistry. This guide will detail the three most pivotal reaction classes: hydrolysis, reduction, and cycloaddition.

Hydrolysis: Access to Carboxylic Acids and Amides

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[4] This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[5][6]

Under hot acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is converted into a carboxylic acid.[6][7] The mechanism involves two main stages. First, the nitrile is hydrolyzed to an amide, and second, the amide is further hydrolyzed to the carboxylic acid.

The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][7] This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers then leads to the formation of an amide intermediate.[4][8] Under the reaction conditions, the amide is subsequently protonated at the carbonyl oxygen, activating it for another nucleophilic attack by water, which ultimately leads to the formation of the carboxylic acid and an ammonium ion.[5][7] The final step, the formation of the protonated, non-nucleophilic ammonia, renders the overall reaction irreversible and drives it to completion.[5]

Diagram: Mechanism of Acid-Catalyzed Nitrile Hydrolysis